molecular formula C14H16N4S2 B13364710 3-[(Methylsulfanyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Methylsulfanyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13364710
M. Wt: 304.4 g/mol
InChI Key: HRFVVZAVGMSBRG-UHFFFAOYSA-N
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Description

Methyl [6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylpropylamine with carbon disulfide and hydrazine hydrate to form the intermediate 3-phenylpropylthiosemicarbazide. This intermediate is then cyclized with methyl chloroacetate in the presence of a base, such as sodium ethoxide, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the methyl sulfide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl [6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of methyl [6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its specific structural features and the presence of the methyl sulfide group. This structural uniqueness contributes to its distinct pharmacological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H16N4S2

Molecular Weight

304.4 g/mol

IUPAC Name

3-(methylsulfanylmethyl)-6-(3-phenylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H16N4S2/c1-19-10-12-15-16-14-18(12)17-13(20-14)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3

InChI Key

HRFVVZAVGMSBRG-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NN=C2N1N=C(S2)CCCC3=CC=CC=C3

Origin of Product

United States

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